Chiral Center Presence vs. Achiral Methylene-Linked Analogs: Implications for Stereoselective Synthesis and Target Engagement
The target compound contains a chiral carbon at the ethylamine bridge (the carbon bearing the methyl group and attached to both the 5-methylthiophene ring and the pyrazole nitrogen), giving rise to a pair of enantiomers. In contrast, the closest structural analog—1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1153290-03-9)—has a methylene (-CH₂-) linker with no chiral center, producing an achiral molecule incapable of enantiomer separation or stereospecific binding . Another frequent comparator, 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1155574-85-8), is also achiral . The presence of a single stereogenic center in the target compound is a binary structural differentiator: zero chiral centers in both analogs vs. one chiral center in the target .
| Evidence Dimension | Number of chiral centers (stereochemical complexity) |
|---|---|
| Target Compound Data | 1 chiral center (ethylamine bridge carbon); molecular formula C₁₁H₁₅N₃S; MW 221.32 |
| Comparator Or Baseline | 1. CAS 1153290-03-9: 0 chiral centers; C₁₀H₁₃N₃S; MW 207.30. 2. CAS 1155574-85-8: 0 chiral centers; C₁₁H₁₅N₃S; MW 221.32 |
| Quantified Difference | 1 vs. 0 chiral centers (absolute qualitative difference); target is racemic mixture amenable to chiral resolution; comparators are constitutionally achiral |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI key analysis, and vendor-provided structural data |
Why This Matters
For programs requiring enantiopure compounds for stereospecific target engagement, chiral resolution, or chiral SAR exploration, the target compound is mandatory; achiral methylene analogs cannot substitute.
